

A Comparative Guide to GSPT1 Degraders: Eragidomide vs. LYG-409

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Compound of Interest

Compound Name: **Eragidomide**

Cat. No.: **B606532**

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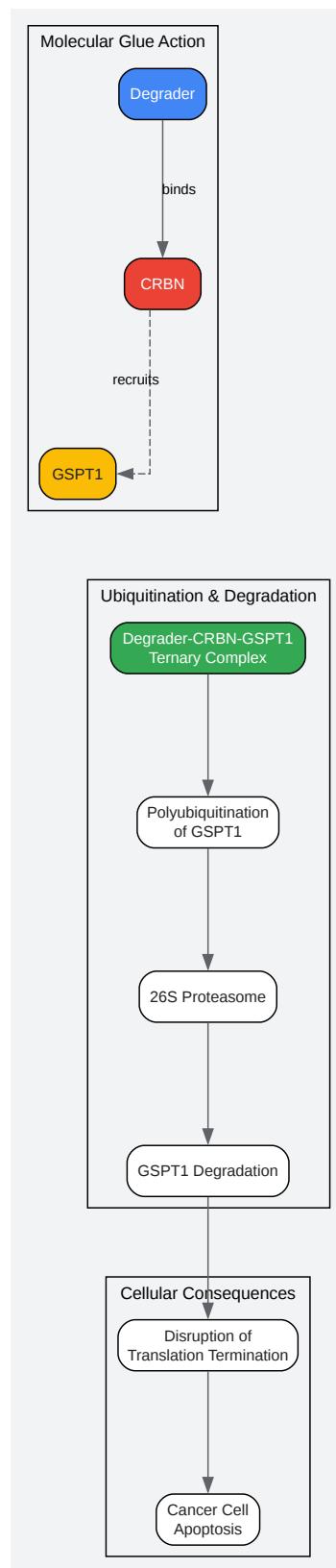
For researchers, scientists, and drug development professionals, the targeted degradation of G1 to S phase transition 1 (GSPT1) protein has emerged as a promising therapeutic strategy in oncology. This guide provides an objective comparison of two leading GSPT1 molecular glue degraders, **Eragidomide** (CC-90009) and LYG-409, summarizing their preclinical performance based on available experimental data.

Introduction

Eragidomide and LYG-409 are potent and selective molecular glue degraders that function by inducing the proteasomal degradation of GSPT1, a key factor in protein translation termination. By hijacking the Cereblon (CRBN) E3 ubiquitin ligase, these compounds effectively eliminate GSPT1, leading to cell cycle arrest and apoptosis in cancer cells. This guide offers a side-by-side look at their efficacy, selectivity, and mechanisms of action.

Mechanism of Action

Both **Eragidomide** and LYG-409 are classified as molecular glues. They facilitate the interaction between the E3 ubiquitin ligase substrate receptor Cereblon and the neosubstrate GSPT1. This induced proximity results in the polyubiquitination of GSPT1, marking it for degradation by the proteasome. The depletion of GSPT1 disrupts the process of protein synthesis, triggering a cellular stress response and ultimately leading to cancer cell death. This mechanism is notably effective in hematological malignancies and other cancers that are dependent on high rates of protein translation.



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Mechanism of Action of GSPT1 Molecular Glue Degraders.

Data Presentation

In Vitro Potency and Efficacy

The following table summarizes the in vitro activity of **Eragidomide** and LYG-409 in various cancer cell lines. IC50 represents the concentration at which 50% of cell growth is inhibited, while DC50 is the concentration required to degrade 50% of the target protein.

Compound	Cell Line	Cancer Type	IC50 (nM)	DC50 (nM)	Citation
Eragidomide (CC-90009)	KG-1	Acute Myeloid Leukemia	Not Specified	Not Specified	[1]
Panel of 11 human AML cell lines		Acute Myeloid Leukemia	3 - 75	-	[1]
22Rv1		Prostate Cancer	-	19	[2]
LYG-409	KG-1	Acute Myeloid Leukemia	9.50 ± 0.71	7.87	[3] [4]
MV4-11		Acute Myeloid Leukemia	8	16	
Molm-13		Acute Myeloid Leukemia	-	90	

In Vivo Efficacy

The antitumor activity of **Eragidomide** and LYG-409 has been evaluated in xenograft models of human cancers. Tumor Growth Inhibition (TGI) is a common metric to assess in vivo efficacy.

Compound	Xenograft Model	Cancer Type	Dose	TGI (%)	Citation
Eragidomide (CC-90009)	HL-60	Acute Myeloid Leukemia	5 mg/kg, BID, 5 days	Reduced tumor cell content in bone marrow	
LYG-409	MV4-11	Acute Myeloid Leukemia	30 mg/kg	94.34	
22Rv1	Prostate Cancer		60 mg/kg	104.49	

Selectivity Profile

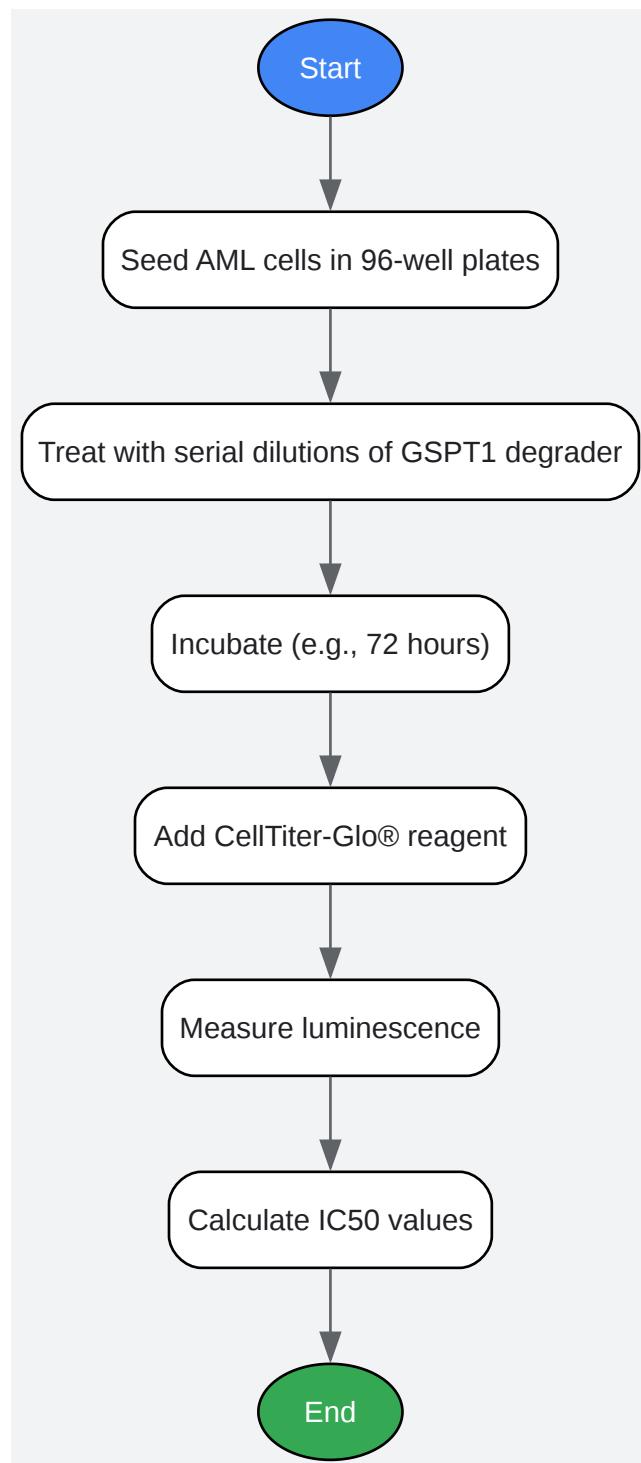
Both **Eragidomide** and LYG-409 have been developed to exhibit high selectivity for GSPT1 over other neosubstrates of Cereblon modulators, such as IKZF1 and IKZF3.

- **Eragidomide (CC-90009):** Developed as a more selective GSPT1 degrader compared to its predecessor, CC-885, with the aim of reducing off-target effects.
- LYG-409: Demonstrates minimal effects on other neosubstrates such as IKZF1, IKZF2, SALL4, and CK1 α .

Experimental Protocols

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.



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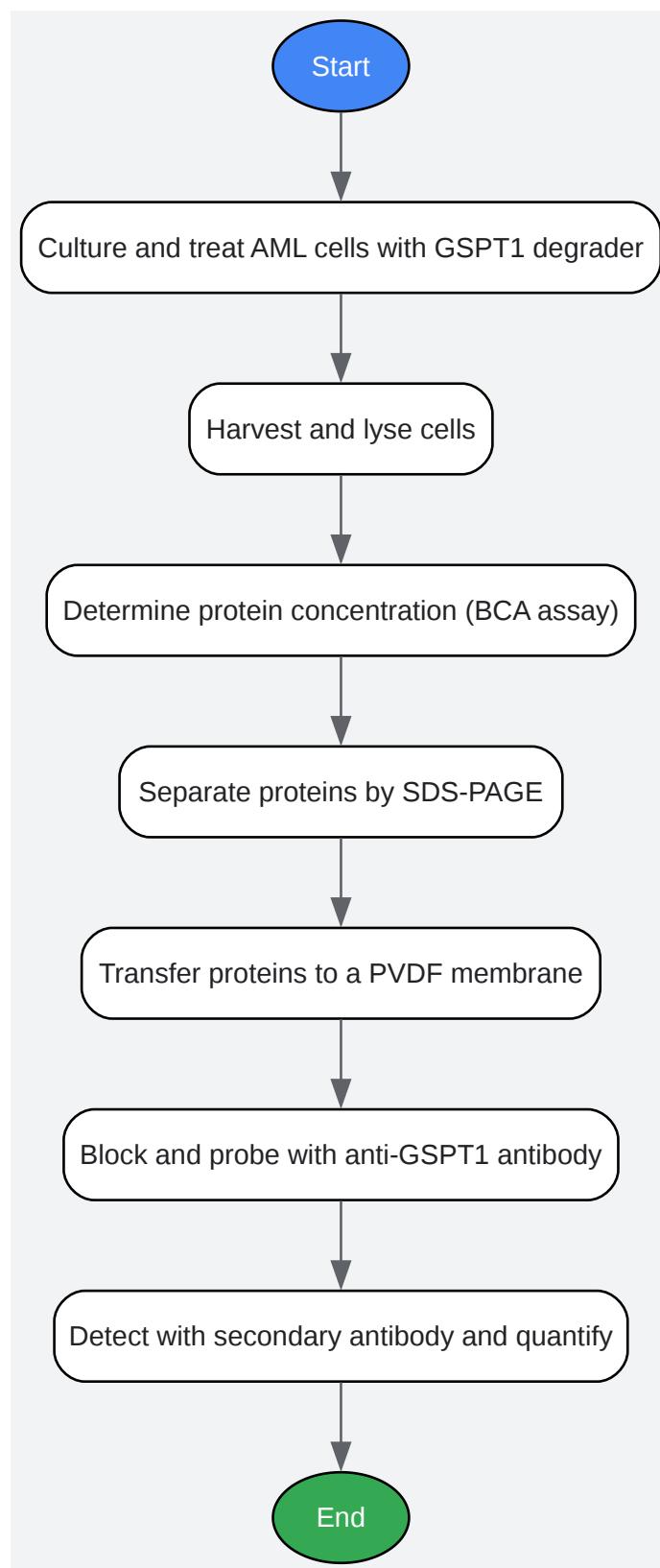
Workflow for Cell Viability Assay.

- Cell Seeding: Seed acute myeloid leukemia (AML) cells in 96-well plates at a predetermined density.

- Compound Treatment: Treat the cells with a serial dilution of the GSPT1 degrader or a vehicle control (e.g., DMSO).
- Incubation: Incubate the plates for a specified period, for example, 72 hours.
- Reagent Addition: Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
- Measurement: Measure the luminescence using a plate reader.
- Data Analysis: Calculate the IC50 values by plotting the percentage of viable cells against the log concentration of the compound.

Immunoblotting for GSPT1 Degradation

Western blotting is a widely used technique to detect and quantify the levels of a specific protein in a sample, in this case, GSPT1.



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Workflow for Immunoblotting.

- Cell Culture and Treatment: Culture AML cells and treat them with the GSPT1 degrader at various concentrations and for different time points.
- Cell Lysis: Harvest the cells and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
- Immunoblotting: Block the membrane and then probe it with a primary antibody specific for GSPT1, followed by a secondary antibody.
- Detection and Analysis: Detect the protein bands using a suitable detection reagent and quantify the band intensities to determine the percentage of GSPT1 degradation relative to a loading control.

Conclusion

Both **Eragidomide** and LYG-409 are potent and selective GSPT1 degraders with significant preclinical anti-cancer activity. LYG-409 has demonstrated robust *in vitro* and *in vivo* efficacy in AML and prostate cancer models. **Eragidomide** has also shown potent activity across a range of AML cell lines. While direct comparative studies are limited, the available data suggest that both compounds are valuable tools for investigating the therapeutic potential of GSPT1 degradation. The choice between these molecules for further research and development may depend on specific experimental contexts, including the cancer type of interest and the desired pharmacokinetic properties. The clinical development of LYG-409 is not publicly available, while the Phase 1 trials for **Eragidomide** in AML and MDS were terminated.

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